1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477826
InChI: InChI=1S/C13H10FNO3S2/c14-10-3-1-2-9(6-10)7-15-11-4-5-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2
SMILES: C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)F
Molecular Formula: C13H10FNO3S2
Molecular Weight: 311.4 g/mol

1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

CAS No.:

Cat. No.: VC13477826

Molecular Formula: C13H10FNO3S2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide -

Specification

Molecular Formula C13H10FNO3S2
Molecular Weight 311.4 g/mol
IUPAC Name 1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Standard InChI InChI=1S/C13H10FNO3S2/c14-10-3-1-2-9(6-10)7-15-11-4-5-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2
Standard InChI Key QMJOSAYUQNXDNE-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)F
Canonical SMILES C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)F

Introduction

1-(3-Fluorobenzyl)-1H-thieno[3,2-c] thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that belongs to the class of thienothiazines. These compounds are characterized by their fused sulfur and nitrogen-containing rings and are often studied for their pharmacological properties. The inclusion of a fluorobenzyl group and a sulfone moiety in its structure enhances its chemical stability and potential biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A general synthetic route might include:

  • Starting Materials:

    • A benzylamine derivative (e.g., 3-fluorobenzylamine).

    • A thieno[3,2-c] thiazine precursor.

  • Reaction Conditions:

    • Cyclization is achieved using reagents like sulfur dioxide donors under anhydrous conditions.

    • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

  • Purification:

    • The product is typically purified via recrystallization or chromatography.

Analytical Characterization

The identification and purity of this compound can be confirmed using various analytical techniques:

TechniquePurpose
NMR SpectroscopyDetermines the structure and confirms functional groups.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies characteristic functional groups (e.g., sulfone).

For instance:

  • NMR spectra may show shifts corresponding to the aromatic protons of the fluorobenzyl group.

  • IR spectra would exhibit strong absorption bands near 1300 cm⁻¹ and 1150 cm⁻¹ due to the sulfone group.

Comparative Analysis with Related Compounds

To understand its potential better, the compound can be compared with structurally similar derivatives:

CompoundKey DifferencePotential Impact on Activity
1-(4-Fluorobenzyl)-1H-thieno[3,2-c] thiazin-4(3H)-one 2,2-dioxide Fluorine at para-positionMay alter electronic properties
(3Z)-1-(4-Fluorobenzyl)-3-{[(trimethoxyphenyl)amino]methylene}-thieno[3,2-c] thiazin-4-one Additional methoxy groupsIncreases hydrophilicity

Future Research Directions

Further research into this compound could focus on:

  • Pharmacological Studies: Testing its efficacy against bacterial strains or inflammatory pathways.

  • Derivatization: Modifying the fluorobenzyl group to explore structure-activity relationships.

  • Toxicity Studies: Evaluating its safety profile in preclinical models.

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